3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide
Description
This compound features a pyrano[4,3-d][1,3]thiazole core fused with a 1,2-oxazole ring substituted at position 4 with a carboxamide group. While direct pharmacological data for this compound are absent in the provided evidence, its heterocyclic architecture suggests similarities to bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9-14(15(21-24-9)10-4-2-3-5-11(10)18)16(22)20-17-19-12-6-7-23-8-13(12)25-17/h2-5H,6-8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTMKQHLOKNGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)COCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyranothiazole intermediate, which is synthesized through a cyclization reaction involving a thiazole derivative and a suitable aldehyde. This intermediate is then reacted with a chlorophenyl-substituted oxazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole and oxazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The introduction of specific substituents on the thiazole ring can enhance these activities by increasing lipophilicity or altering interaction with microbial targets .
Anticancer Potential
Compounds containing thiazole and oxazole moieties have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit specific kinases involved in cancer progression. For example, certain derivatives have shown efficacy against glioblastoma cell lines by inhibiting AKT signaling pathways, which are critical in tumor growth and survival . This suggests that 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide may possess similar anticancer properties.
Other Biological Activities
Preliminary studies suggest potential anti-inflammatory and analgesic effects for compounds in this class. The presence of the chlorophenyl group may contribute to these effects by interacting with biological pathways involved in inflammation and pain signaling.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that modifications similar to those present in 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its mechanism of action involving disruption of bacterial cell wall synthesis .
- Anticancer Activity : Another investigation focused on pyrano[2,3-c]pyrazole derivatives demonstrated that compounds structurally related to our target compound exhibited significant inhibition of glioma cell growth through AKT pathway modulation. This highlights a promising avenue for further research into the anticancer potential of thiazole-containing compounds .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs: chlorophenyl groups , fused heterocycles , and carboxamide linkages . Key comparisons are summarized below:
Table 1: Structural Comparison with Analogs
Key Observations :
Pharmacological Implications (Inferred)
- Triazole-Thiones (): Known for antimicrobial and antifungal activity due to sulfur-containing heterocycles .
- Isoxazolo-Pyridines () : Exhibit anti-inflammatory or kinase-inhibitory properties via carboxamide-mediated target binding .
- Pyrano-Thiazole-Oxazole Fusion: This unique combination may offer synergistic effects, such as enhanced metabolic stability compared to simpler triazole derivatives .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrano-thiazole core
- An oxazole ring
- A chlorophenyl substituent
This structural diversity contributes to its biological properties.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial effects. For instance, derivatives of thiazole and oxazole have been reported to possess potent activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives, suggesting strong antibacterial properties . Although specific data for the compound is limited, its structural similarities imply potential effectiveness in a similar context.
Anticancer Activity
The anticancer potential of thiazole and oxazole derivatives has been extensively studied. These compounds often exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies on related compounds showed promising results against human cancer cell lines. For example, certain thiazole derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells . The mechanism of action often involves interference with cellular proliferation pathways or induction of apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of compounds is significantly influenced by their structural features. In the case of thiazole and oxazole derivatives:
- Substituents : The presence of electron-withdrawing groups (like chlorine) enhances antimicrobial activity.
- Core Structure : The pyrano-thiazole framework is crucial for maintaining bioactivity due to its ability to interact with biological targets effectively.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, highlights a triazole-thiadiazine synthesis via intermolecular condensation of chloroacetamide derivatives and thiol-containing intermediates . Key steps:
-
Cyclization : Use POCl₃ or H₂SO₄ as catalysts under reflux () .
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields >85% purity () .
-
Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of oxazole-carboxylate to pyrano-thiazole amine) to minimize byproducts.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 6h | 78 | 85 |
| Purification | SiO₂, EtOAc/Hexane (3:7) | 65 | 95 |
Q. How can structural confirmation be reliably achieved?
- NMR : Look for characteristic peaks:
- Pyrano-thiazole protons: δ 3.2–4.5 ppm (multiplet, 4H,6H,7H).
- Chlorophenyl ring: δ 7.3–7.6 ppm (doublet, 2H).
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxazole C-O-C (1250 cm⁻¹).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N (e.g., reports ΔC: +0.48%, ΔN: +0.38%) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility, >10 mg/mL), ethanol (moderate, ~2 mg/mL), and water (<0.1 mg/mL) () .
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 7 days). Monitor via HPLC for decomposition (<5% degradation in DMSO at RT).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
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DFT : Calculate HOMO/LUMO energies to predict reactivity (e.g., pyrano-thiazole’s electron-rich regions).
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Docking : Target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize substituents at the 2-chlorophenyl group for steric compatibility.
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ADME Prediction : SwissADME predicts logP (~3.2) and BBB permeability () .
- Data Table :
| Derivative | logP (SwissADME) | Docking Score (kcal/mol) |
|---|---|---|
| Parent Compound | 3.2 | -8.5 |
| 2-NO₂ Analog | 2.9 | -9.1 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72h incubation vs. 48h in conflicting reports).
- Assay Validation : Use orthogonal methods (e.g., Western blot + MTT assay for cytotoxicity) to confirm target engagement () .
- Meta-Analysis : Compare structural analogs (e.g., ’s triazole-carboxamide derivatives) to identify substituent-specific trends .
Q. What strategies improve in vivo bioavailability without altering core pharmacophores?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the carboxamide group (e.g., ethyl ester prodrugs increase logP by 1.5 units).
- Nanocarriers : Use PEGylated liposomes () to enhance plasma half-life .
- Metabolic Stability : Incubate with liver microsomes; CYP3A4 inhibitors may reduce clearance () .
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up?
- Methodological Answer :
- Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation () .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing () .
Q. What advanced spectroscopic techniques resolve tautomerism or polymorphism?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
